
3-(isocyanatomethyl)thiophene
説明
3-(Isocyanatomethyl)thiophene, also known as IMT, is a sulfur-containing compound that is widely used in the fields of organic synthesis and drug discovery. It is a versatile synthetic building block and can be used in a variety of applications. IMT can be used for the synthesis of heterocycles, such as thiophene, pyrrole, and furan, as well as for the synthesis of drugs and other organic compounds. IMT is a highly reactive compound and has been used in a variety of laboratory experiments.
作用機序
3-(isocyanatomethyl)thiophene is a highly reactive compound and can react with other molecules in a variety of ways. The most common reaction is the formation of a covalent bond between the sulfur atom of 3-(isocyanatomethyl)thiophene and a carbon atom of another molecule. This reaction is known as a substitution reaction and can be used to synthesize a variety of compounds. 3-(isocyanatomethyl)thiophene can also react with other molecules through hydrogen bonding, which can be used to form a variety of organic compounds.
Biochemical and Physiological Effects
3-(isocyanatomethyl)thiophene is a highly reactive compound and can react with other molecules in a variety of ways. The most common reaction is the formation of a covalent bond between the sulfur atom of 3-(isocyanatomethyl)thiophene and a carbon atom of another molecule. This reaction is known as a substitution reaction and can be used to synthesize a variety of compounds. 3-(isocyanatomethyl)thiophene can also react with other molecules through hydrogen bonding, which can be used to form a variety of organic compounds.
実験室実験の利点と制限
3-(isocyanatomethyl)thiophene is a highly reactive compound and can be used in a variety of laboratory experiments. The main advantage of using 3-(isocyanatomethyl)thiophene is its high reactivity, which allows for the synthesis of a variety of compounds. However, 3-(isocyanatomethyl)thiophene also has some disadvantages, such as its toxicity and potential for explosion. Additionally, 3-(isocyanatomethyl)thiophene is a relatively expensive compound, which can limit its use in some experiments.
将来の方向性
3-(isocyanatomethyl)thiophene has a wide range of potential applications, including the synthesis of drugs and other organic compounds. Additionally, 3-(isocyanatomethyl)thiophene can be used in a variety of laboratory experiments to study the reactivity of different molecules. In the future, 3-(isocyanatomethyl)thiophene may be used in the development of new drugs and other compounds, as well as in the synthesis of more complex molecules. Additionally, 3-(isocyanatomethyl)thiophene may be used in the development of new materials and technologies.
科学的研究の応用
3-(isocyanatomethyl)thiophene has a wide range of applications in scientific research. It can be used as a starting material for the synthesis of a variety of heterocycles, such as thiophene, pyrrole, and furan. 3-(isocyanatomethyl)thiophene can also be used as a starting material for the synthesis of drugs and other organic compounds. 3-(isocyanatomethyl)thiophene has been used in the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anti-cancer drugs.
特性
IUPAC Name |
3-(isocyanatomethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-5-7-3-6-1-2-9-4-6/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOMUQIUCLRJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)
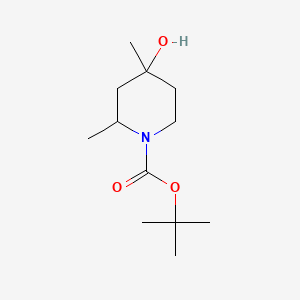
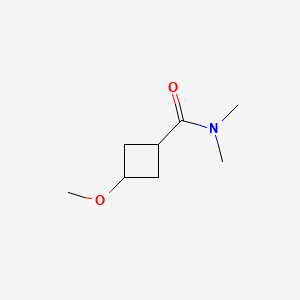

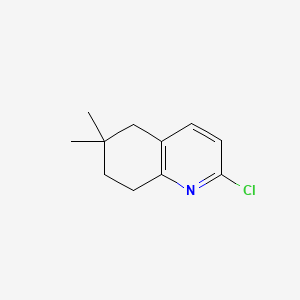
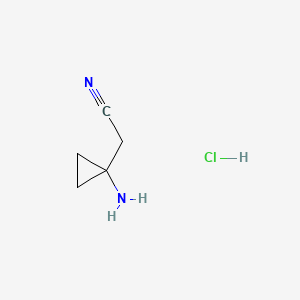
![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)
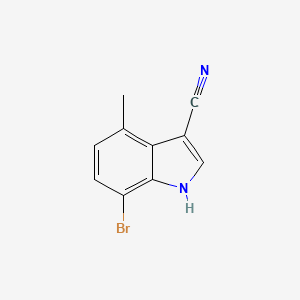

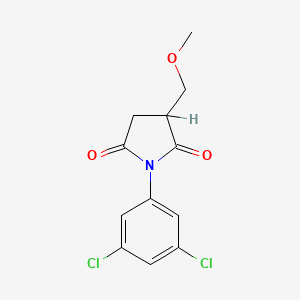
![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)